![molecular formula C17H24N2O4 B5789532 N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide](/img/structure/B5789532.png)
N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N-cycloheptylidene-3,4,5-trimethoxybenzohydrazide, also known as CTH, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzohydrazide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. The binding of this compound with metal ions results in a change in the electronic structure of the compound, which leads to a change in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells through the activation of caspase enzymes. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide in lab experiments is its high selectivity for metal ions. This property makes this compound a potential candidate for the development of metal ion sensors with high sensitivity and selectivity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide. One potential direction is the development of this compound-based metal ion sensors for environmental monitoring and biomedical applications. Another potential direction is the further study of this compound as an anticancer agent and its potential use in combination with other chemotherapeutic agents. Additionally, the development of new synthesis methods for this compound with improved yield and purity could be explored.
Synthesis Methods
The synthesis of N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide involves the reaction of 3,4,5-trimethoxybenzohydrazide with cycloheptanone in the presence of a catalyst. The reaction proceeds through a cyclization process to form the desired product. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N'-cycloheptylidene-3,4,5-trimethoxybenzohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind with metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property makes this compound a potential candidate for the development of metal ion sensors.
properties
IUPAC Name |
N-(cycloheptylideneamino)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-10-12(11-15(22-2)16(14)23-3)17(20)19-18-13-8-6-4-5-7-9-13/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWBKYHKXCWBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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